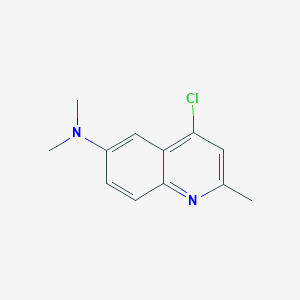

4-chloro-N,N,2-trimethylquinolin-6-amine

Description

4-chloro-N,N,2-trimethylquinolin-6-amine is a chemical compound with the molecular formula C12H13ClN2 It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical properties

Properties

IUPAC Name |

4-chloro-N,N,2-trimethylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-8-6-11(13)10-7-9(15(2)3)4-5-12(10)14-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNLXWLRZKRQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N,2-trimethylquinolin-6-amine typically involves the reaction of 4-chloroquinoline with N,N-dimethylamine under specific conditions. One common method includes:

Starting Material: 4-chloroquinoline.

Reagent: N,N-dimethylamine.

Catalyst: A base such as sodium hydride or potassium carbonate.

Solvent: Anhydrous acetone or dimethylformamide.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 50-80°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N,2-trimethylquinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N,N,2-trimethylquinolin-6-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N,2-trimethylquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-chloroquinoline: A precursor in the synthesis of 4-chloro-N,N,2-trimethylquinolin-6-amine.

N,N-dimethylquinolin-6-amine: A structurally similar compound with different substituents.

2-methylquinoline: Another quinoline derivative with distinct properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-N,N,2-trimethylquinolin-6-amine is a member of the quinoline family, which is recognized for its diverse biological and pharmaceutical properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

- Molecular Formula : C12H13ClN2

- Molecular Weight : 220.70 g/mol

The compound can undergo various chemical reactions, including oxidation to form quinoline N-oxides and reduction to yield amine derivatives. These reactions are essential for its biological activity and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular pathways, leading to observed effects such as antimicrobial and anticancer activities. The exact molecular targets remain to be fully elucidated, but ongoing research aims to clarify these interactions.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis .

Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. These findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Study on Antitrypanosomal Activity

A study investigated the antitrypanosomal activity of various quinoline derivatives, including those structurally related to this compound. The results indicated promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds were tested in vitro and showed selectivity for parasitic cells over human hepatocyte cell lines, suggesting a favorable safety profile .

Evaluation of Toxicity

In evaluating the safety profile of quinoline derivatives, researchers assessed hepatotoxicity and mutagenicity through Ames tests. Compounds similar to this compound were found to have low mutagenic potential, indicating that they might be safe for further development as therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Chlorine at position 4 | Antimicrobial |

| N,N-Dimethylquinolin-6-amine | Dimethylamino group at position 6 | Anticancer |

| 2-Methylquinoline | Methyl group at position 2 | Moderate antimicrobial |

| This compound | Trimethylamino group at position 2 | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.